molecular formula B6Tm-15 B1143599 thulium hexaboride CAS No. 12046-55-8

thulium hexaboride

Cat. No.: B1143599
CAS No.: 12046-55-8
M. Wt: 233.80021
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Description

Thulium hexaboride (TmB₆) is a rare earth hexaboride compound characterized by a cubic crystal structure (space group $ Pm\overline{3}m $), where thulium atoms occupy the cube corners, and boron forms octahedral clusters at the body center . This structure is shared across most rare earth hexaborides, such as LaB₆ and CeB₆, but TmB₆ distinguishes itself through the unique electronic and magnetic properties imparted by thulium’s +3 oxidation state and its position as a heavy lanthanide.

Properties

CAS No.

12046-55-8

Molecular Formula

B6Tm-15

Molecular Weight

233.80021

Synonyms

thulium hexaboride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Hexaboride Compounds

Structural and Crystallographic Properties

TmB₆ shares the cubic structure common to most rare earth hexaborides, but its lattice parameter is smaller due to thulium’s reduced ionic radius (Tm³⁺: 0.994 Å) compared to La³⁺ (1.032 Å) or Ce³⁺ (1.01 Å). This contraction follows the lanthanide series trend and influences bond lengths and electronic band structures . For example:

Compound Lattice Parameter (Å) Ionic Radius (M³⁺, Å) Boron-Boron Bond Length (Å)
LaB₆ 4.156 1.032 1.70
CeB₆ 4.140 1.010 1.69
GdB₆ 4.110 0.938 1.68
TmB₆ ~4.050 (estimated) 0.994 ~1.67 (estimated)

The shorter lattice parameter in TmB₆ results in stronger boron-boron covalent bonding and altered electronic properties, such as a wider bandgap compared to LaB₆ .

Electronic and Magnetic Properties

  • Electronic Conductivity : TmB₆ exhibits metallic conductivity, similar to LaB₆ and CeB₆, but with reduced carrier density due to thulium’s localized 4f electrons.
  • Magnetic Behavior: Tm³⁺ has a magnetic moment of 7 μB, leading to complex magnetic ordering at low temperatures. This contrasts with non-magnetic LaB₆ and weakly magnetic CeB₆.

Thermal and Chemical Stability

TmB₆ has a melting point exceeding 2000°C, comparable to other hexaborides. However, its reactivity with oxygen and moisture is higher than LaB₆ due to thulium’s smaller size and increased surface energy.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for high-purity thulium hexaboride, and how do precursor choices influence crystallinity?

  • Methodological Answer: TmB₆ is typically synthesized via solid-state reactions using Tm₂O₃ (≥99.95% purity) and boron precursors under inert atmospheres. The ratio of Tm:B (1:6 stoichiometry) and reaction temperature (1200–1500°C) are critical for phase purity. Excess boron compensates for volatility losses. Crystallinity can be verified using XRD with Rietveld refinement to quantify lattice parameters (e.g., cubic structure, a ≈ 4.11 Å). Impurities from oxygen or carbon contamination require post-synthesis etching or high-vacuum annealing .

Q. Which characterization techniques are most effective for validating TmB₆’s electronic and structural properties?

  • Methodological Answer: Combine XRD for structural analysis, XPS for oxidation state determination (Tm³⁺ vs. Tm²⁺), and TEM for nanoscale defect imaging. Magnetic susceptibility measurements (SQUID) reveal paramagnetic behavior at room temperature, with antiferromagnetic ordering below 15 K. Resistivity studies using four-probe setups confirm metallic conductivity, while ARPES can map Fermi surface topology .

Q. How does TmB₆’s thermal stability compare to other rare-earth hexaborides, and what experimental setups ensure accurate measurement?

  • Methodological Answer: Thermogravimetric analysis (TGA) under argon up to 1600°C shows TmB₆ decomposes at ~1450°C, higher than LaB₆ but lower than CeB₆. Differential scanning calorimetry (DSC) identifies phase transitions. High-temperature XRD in controlled atmospheres avoids oxidation artifacts. Compare results to DFT-predicted decomposition pathways .

Advanced Research Questions

Q. What mechanisms explain TmB₆’s anomalous magnetic behavior in low-dimensional systems, and how can conflicting data be reconciled?

  • Methodological Answer: Discrepancies in Néel temperature (reported 12–18 K) arise from surface oxidation or strain effects. Use neutron diffraction to resolve bulk vs. surface magnetism. For thin films, employ spin-polarized STM to probe localized 4f-electron interactions. Contrast with theoretical models like Hubbard-U corrected DFT to address electron correlation gaps .

Q. How can TmB₆’s thermionic emission efficiency be optimized for electron source applications, and what experimental parameters are critical?

  • Methodological Answer: Work function (Φ) measurements via Kelvin probe or Richardson’s law require ultra-high vacuum (UHV) to minimize surface contamination. Doping with La or Ce alters Φ (e.g., TmB₆:La reduces Φ from 2.7 eV to 2.3 eV). Use field emission microscopy to map emission sites and correlate with crystallographic orientation .

Q. What role does TmB₆ play in quantum simulation platforms, particularly in emulating strongly correlated electron systems?

  • Methodological Answer: TmB₆’s high magnetic anisotropy and spin-orbit coupling make it suitable for simulating Kondo lattice behavior. Ultracold atom experiments (e.g., optical lattice trapping of Tm atoms at 532 nm) replicate its magnetic dipole interactions. Compare with inelastic neutron scattering data to validate spin-wave excitations .

Q. How do valence fluctuations of Tm ions in fullerene-encapsulated TmB₆ systems affect photoluminescence (PL) properties?

  • Methodological Answer: Encapsulate TmB₆ in C₈₂ fullerenes via arc-discharge methods. PL spectra at 10 K show Tm²⁺-specific peaks at 800 nm and Tm³⁺ peaks at 650 nm. Use XANES to quantify Tm²⁺/Tm³⁺ ratios and correlate with PL intensity. Contradictions in quenching rates may arise from solvent interactions during synthesis .

Data Contradiction & Validation Strategies

Q. How can researchers resolve discrepancies in TmB₆’s reported Hall coefficient values across studies?

  • Methodological Answer: Variations in Hall coefficient (±10⁴ cm³/C) stem from carrier density differences due to non-stoichiometry. Standardize synthesis protocols (e.g., identical Tm:B ratios, annealing duration). Cross-validate using THz spectroscopy for carrier mobility and EDX for compositional accuracy. Statistical meta-analysis of published datasets identifies outliers .

Q. What interdisciplinary approaches address the gap between TmB₆’s predicted and observed magnetocaloric effects?

  • Methodological Answer: Combine Monte Carlo simulations of magnetic entropy changes with direct adiabatic temperature measurements. Discrepancies often arise from neglecting lattice contributions. Use synchrotron Mössbauer spectroscopy to isolate lattice vs. electronic effects .

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